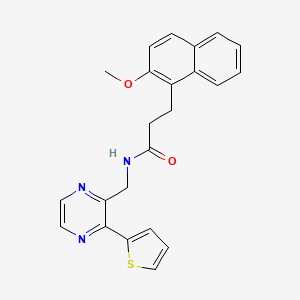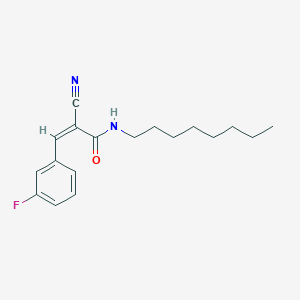![molecular formula C16H13ClN2O4 B2538924 [2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 877043-64-6](/img/structure/B2538924.png)
[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ACEPC and has a unique chemical structure that makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of ACEPC is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. ACEPC has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
ACEPC has been found to have various biochemical and physiological effects, such as reducing the production of inflammatory cytokines, inhibiting the growth of cancer cells, and inducing apoptosis in cancer cells. ACEPC has also been found to have low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ACEPC in lab experiments include its high yield synthesis method, low toxicity, and unique chemical structure that makes it a versatile building block for the synthesis of various organic compounds. However, the limitations of using ACEPC in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on ACEPC, such as:
1. Further studies on the mechanism of action of ACEPC to better understand its anti-inflammatory and anti-cancer properties.
2. Synthesizing new derivatives of ACEPC to improve its selectivity towards cancer cells and reduce its toxicity.
3. Investigating the potential of ACEPC as a drug delivery system for targeted cancer therapy.
4. Studying the potential of ACEPC as a building block for the synthesis of new materials with unique properties.
In conclusion, ACEPC is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Further research on ACEPC is necessary to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of ACEPC involves the reaction between 2-acetylaniline and 6-chloropyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields ACEPC as a white solid with a high yield.
Applications De Recherche Scientifique
ACEPC has been extensively studied for its potential applications in various fields such as medicine, material science, and organic chemistry. In medicine, ACEPC has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. ACEPC has also been used as a building block in the synthesis of various organic compounds due to its unique chemical structure.
Propriétés
IUPAC Name |
[2-(2-acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4/c1-10(20)12-4-2-3-5-13(12)19-15(21)9-23-16(22)11-6-7-14(17)18-8-11/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDKLJDZSBNDKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2538846.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538849.png)
![(Z)-5-chloro-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2538851.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2538854.png)
![(Z)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2538856.png)
![1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2538857.png)

![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2538860.png)
![N-cyclopentyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2538862.png)
